![molecular formula C16H12BrN3O B6418951 3-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1182963-41-2](/img/structure/B6418951.png)
3-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
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Overview
Description
3-Bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a chemical compound with the molecular formula C16H12BrN3O This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Coupling Reaction: The final step involves coupling the brominated pyrazole with a benzamide derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrazole ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the pyrazole ring structure .
Scientific Research Applications
3-Bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 4-Bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide
- N-(4-fluorophenyl)-3-bromobenzamide
- 4-Bromo-1H-pyrazole
Comparison: Compared to similar compounds, 3-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both a bromine atom and a pyrazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Biological Activity
The compound 3-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as follows:
- Core Structure : Benzamide
- Substituents : A bromine atom at the 3-position and a 1H-pyrazole moiety at the para position of the phenyl group.
Synthesis
The synthesis of this compound typically involves the bromination of a precursor benzamide followed by the introduction of the pyrazole group through various coupling reactions. The specific synthetic pathways can vary, but they often include:
- Bromination : Using bromine or brominating agents to introduce the bromine substituent.
- Coupling Reaction : Employing coupling agents to attach the pyrazole ring to the benzamide structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzamide derivatives, including this compound. The following sections detail its biological activities, particularly against various cancer cell lines.
In Vitro Studies
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Cytotoxicity Assays : Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%.
Preliminary results suggest that compounds with similar structures exhibit significant antiproliferative effects, with some derivatives showing IC50 values in low micromolar ranges .
Compound Cell Line IC50 (µM) This compound HepG2 TBD Compound A (similar structure) MCF-7 TBD - Mechanism of Action : The proposed mechanisms for the anticancer activity include:
Study on HepG2 Cells
In a study assessing various benzamide derivatives, it was found that compounds with a pyrazole substituent significantly increased apoptosis in HepG2 cells. The percentage of early apoptotic cells treated with this compound increased from 0.29% (control) to approximately 19.61% after treatment . This indicates a strong potential for inducing programmed cell death in liver cancer cells.
Comparative Analysis with Other Compounds
Comparative studies with other known anticancer agents revealed that this compound displayed comparable or enhanced activity against specific cancer types. For instance:
Compound | Activity Type | Comparison Result |
---|---|---|
This compound | Cytotoxicity | Higher than control |
Standard Chemotherapy Agent | Cytotoxicity | Lower efficacy |
These findings suggest that further exploration into this compound could yield promising results for cancer therapy.
Properties
IUPAC Name |
3-bromo-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-13-3-1-2-12(10-13)16(21)19-14-6-4-11(5-7-14)15-8-9-18-20-15/h1-10H,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXAOGIDYWXTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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